molecular formula C21H27N3O2 B11575465 6-[butyl(ethyl)amino]-8-(furan-2-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-[butyl(ethyl)amino]-8-(furan-2-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11575465
M. Wt: 353.5 g/mol
InChI Key: ABKXLQRAYPHELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[BUTYL(ETHYL)AMINO]-8-(FURAN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[BUTYL(ETHYL)AMINO]-8-(FURAN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of the Furan-2-yl Group: The furan-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-2-boronic acid or furan-2-yl halide.

    Addition of the Butyl(Ethyl)Amino Group: The butyl(ethyl)amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[BUTYL(ETHYL)AMINO]-8-(FURAN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

    Coupling Reactions: Palladium catalysts, boronic acids, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[BUTYL(ETHYL)AMINO]-8-(FURAN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact mechanism of action would require detailed studies, including molecular docking, binding assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    6-[BUTYL(ETHYL)AMINO]-8-(THIOPHEN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: This compound has a thiophene ring instead of a furan ring.

    6-[BUTYL(ETHYL)AMINO]-8-(PHENYL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: This compound has a phenyl ring instead of a furan ring.

    6-[BUTYL(ETHYL)AMINO]-8-(PYRIDIN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE: This compound has a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 6-[BUTYL(ETHYL)AMINO]-8-(FURAN-2-YL)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups and ring systems

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

6-[butyl(ethyl)amino]-8-(furan-2-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C21H27N3O2/c1-5-7-10-24(6-2)20-16(13-22)15-12-21(3,4)26-14-17(15)19(23-20)18-9-8-11-25-18/h8-9,11H,5-7,10,12,14H2,1-4H3

InChI Key

ABKXLQRAYPHELJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C2=C(COC(C2)(C)C)C(=N1)C3=CC=CO3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.